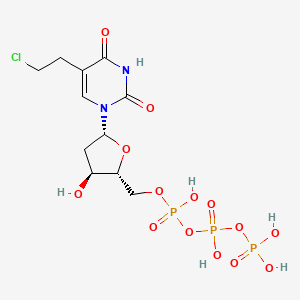
Uridine 5'-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is a synthetic nucleotide analog It is structurally similar to natural nucleotides but contains modifications that enhance its stability and functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- typically involves the phosphorylation of 5-(2-chloroethyl)-2’-deoxyuridine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triphosphate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the 2’-deoxy position.
Reduction: Reduction reactions may target the 5-(2-chloroethyl) group, converting it to a less reactive form.
Substitution: Nucleophilic substitution reactions can occur at the 5-(2-chloroethyl) group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of uridine derivatives with oxidized 2’-deoxy positions.
Reduction: Formation of reduced derivatives with modified 5-(2-chloroethyl) groups.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleotides for studying enzyme mechanisms.
Biology: Employed in the study of DNA replication and repair mechanisms.
Industry: Utilized in the development of nucleotide-based diagnostic tools and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase activity, particularly in virus-infected cells. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . The molecular targets include viral DNA polymerase and cellular DNA polymerase alpha.
Comparación Con Compuestos Similares
5-(2-Chloroethyl)-2’-deoxyuridine: A precursor in the synthesis of the triphosphate derivative.
2’-Deoxyuridine: A natural nucleotide analog without the 5-(2-chloroethyl) modification.
Uridine 5’-triphosphate: A natural nucleotide involved in various cellular processes.
Uniqueness: Uridine 5’-(tetrahydrogen triphosphate), 5-(2-chloroethyl)-2’-deoxy- is unique due to its dual modifications: the 5-(2-chloroethyl) group and the triphosphate moiety. These modifications enhance its stability and functionality, making it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
119662-57-6 |
|---|---|
Fórmula molecular |
C11H18ClN2O14P3 |
Peso molecular |
530.64 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18ClN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h4,7-9,15H,1-3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/t7-,8+,9+/m0/s1 |
Clave InChI |
HJBGHZTYMHLTCX-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


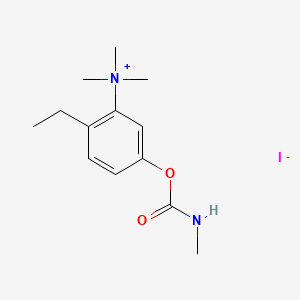

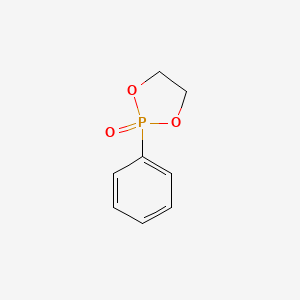
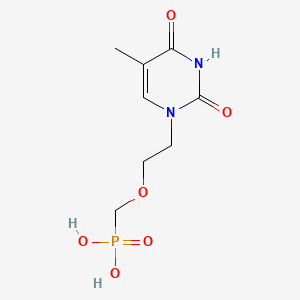
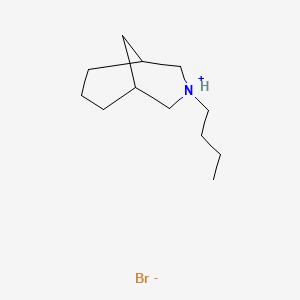
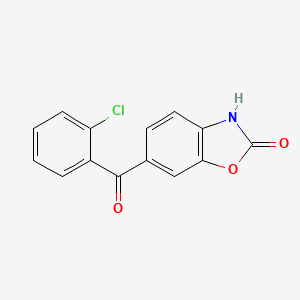
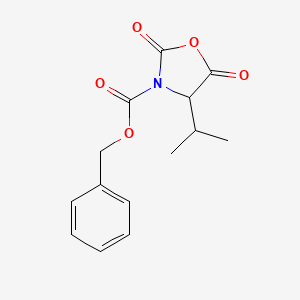
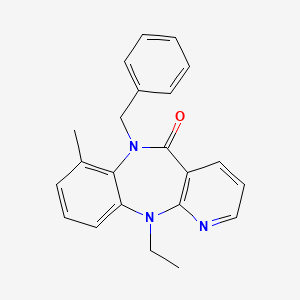
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)




![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
